Potassium tris(1-methylethyl)naphthalenesulphonate
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Overview
Description
Potassium tris(1-methylethyl)naphthalenesulphonate is a chemical compound with the molecular formula C19H25KO3S and a molecular weight of 372.5633 g/mol . It is known for its unique structure, which includes a naphthalene ring substituted with three 1-methylethyl groups and a sulphonate group, with potassium as the counterion .
Preparation Methods
Chemical Reactions Analysis
Potassium tris(1-methylethyl)naphthalenesulphonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives under strong oxidizing conditions.
Reduction: Reduction reactions can convert the sulphonate group to a sulfonic acid or other reduced forms.
Substitution: The sulphonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Potassium tris(1-methylethyl)naphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and dispersing agent in various chemical reactions and formulations.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent for proteins and enzymes.
Industry: It is employed in the manufacturing of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of potassium tris(1-methylethyl)naphthalenesulphonate involves its ability to interact with hydrophobic and hydrophilic molecules. The naphthalene ring provides a hydrophobic surface, while the sulphonate group offers hydrophilic properties. This dual nature allows it to act as an effective surfactant, stabilizing emulsions and dispersions .
Comparison with Similar Compounds
Potassium tris(1-methylethyl)naphthalenesulphonate can be compared with other similar compounds such as:
Sodium dodecyl sulfate: Another surfactant with a similar function but different structure.
Potassium naphthalene sulphonate: Lacks the 1-methylethyl groups, making it less hydrophobic.
Sodium lauryl ether sulfate: A surfactant with ether linkages providing different solubility and stability properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct hydrophobic and hydrophilic characteristics, making it highly effective in various applications .
Properties
CAS No. |
85614-32-0 |
---|---|
Molecular Formula |
C19H25KO3S |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
potassium;2,3,4-tri(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C19H26O3S.K/c1-11(2)16-14-9-7-8-10-15(14)19(23(20,21)22)18(13(5)6)17(16)12(3)4;/h7-13H,1-6H3,(H,20,21,22);/q;+1/p-1 |
InChI Key |
GUULSDHFRHHZJD-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])C(C)C)C(C)C.[K+] |
Origin of Product |
United States |
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